Array ( [bid] => 7185216 ) Buy 4-methoxy-2-methyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide

4-methoxy-2-methyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide

Catalog No.
S7472026
CAS No.
M.F
C20H25N3O2
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-2-methyl-N-[1-(pyridin-4-ylmethyl)piperi...

Product Name

4-methoxy-2-methyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide

IUPAC Name

4-methoxy-2-methyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c1-15-13-18(25-2)3-4-19(15)20(24)22-17-7-11-23(12-8-17)14-16-5-9-21-10-6-16/h3-6,9-10,13,17H,7-8,11-12,14H2,1-2H3,(H,22,24)

InChI Key

XWPKZQUBTNLELY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)NC2CCN(CC2)CC3=CC=NC=C3
PBOX-15 is a small-molecule compound designed to inhibit the activity of PLK1, a serine-threonine kinase that regulates several crucial processes in mitosis, including centrosome maturation, spindle formation, and cytokinesis. PLK1 is overexpressed in various types of cancer and is associated with tumor progression and poor prognosis. PBOX-15 works by binding to the ATP-binding site of PLK1, preventing its phosphorylation and downstream signaling. By inhibiting PLK1, PBOX-15 induces mitotic arrest and cell death in cancer cells, making it a promising anti-cancer drug candidate.
PBOX-15 has a molecular formula of C24H29N3O2 and a molecular weight of 391.51 g/mol. It is a white to off-white solid, sparingly soluble in water, soluble in DMSO, DMF, and ethanol. PBOX-15 has a melting point of 125-130°C and a purity of >98% by HPLC analysis. Its structure consists of a benzamide ring with a pyridinylmethylpiperidine substituent at the nitrogen position and a methoxy and methyl group at the 4 and 2 positions, respectively.
PBOX-15 can be synthesized using a multi-step process involving several chemical transformations, including nucleophilic substitution, acylation, and cyclization reactions. The synthesis route involves the use of commercially available starting materials and reagents, making it relatively simple and cost-effective. PBOX-15 can be characterized using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC analysis, to determine its identity, purity, and structural properties.
PBOX-15 can be analyzed using various analytical methods, including NMR spectroscopy, mass spectrometry, and HPLC analysis. NMR spectroscopy provides detailed information regarding the structure and identity of PBOX-15, while mass spectrometry can determine its molecular weight and purity. HPLC analysis is used to measure the concentration of PBOX-15 in solution and to determine its purity.
PBOX-15 exhibits potent anti-cancer activity in vitro and in vivo, making it a promising anti-cancer drug candidate. Studies have shown that PBOX-15 induces mitotic arrest and cell death in cancer cells, including prostate, breast, and lung cancer cells, by inhibiting the activity of PLK1. PBOX-15 also exhibits low toxicity in normal cells and has shown to be well-tolerated in animal models of cancer.
PBOX-15 has been shown to exhibit low toxicity and high selectivity towards cancer cells in pre-clinical studies. Acute toxicity studies have shown that PBOX-15 has an LD50 value greater than 2000 mg/kg, indicating low acute toxicity. Chronic toxicity studies have also shown that PBOX-15 has a favorable safety profile, with no significant adverse effects observed in animal models.
PBOX-15 has shown promising results in pre-clinical studies as an anti-cancer drug candidate. Studies have shown that PBOX-15 exhibits potent anti-cancer activity in vitro and in vivo, making it a promising therapeutic agent for the treatment of various types of cancer, including prostate, breast, and lung cancer. PBOX-15 has also been suggested as a potential radiosensitizer, as studies have shown that it enhances the efficacy of radiation therapy in cancer cells.
PBOX-15 is currently undergoing pre-clinical studies to evaluate its safety and efficacy as an anti-cancer drug. Several studies have demonstrated its anti-cancer activity and low toxicity in animal models, suggesting its potential for further development as a therapeutic agent for cancer treatment. However, further studies are needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic and pharmacodynamic properties.
PBOX-15 has potential implications in various fields of research and industry, including cancer research and drug development. Its potent anti-cancer activity and low toxicity make it a promising drug candidate for the treatment of various types of cancer, with potential applications in personalized medicine and combination therapy. PBOX-15 may also have applications in other fields, such as molecular biology and cell cycle research, as a tool to study the role of PLK1 in cell division and DNA repair.
Although PBOX-15 has shown promising results in pre-clinical studies, several limitations and future directions need to be addressed. Firstly, further studies are needed to evaluate its safety and efficacy in humans, as well as its pharmacokinetics and pharmacodynamics. Secondly, the mechanism of action of PBOX-15 needs to be further elucidated to optimize its therapeutic potential and to avoid potential drug resistance. Finally, future studies should focus on the development of novel derivatives of PBOX-15 with improved properties, such as increased potency and selectivity, as well as enhanced pharmacokinetic and pharmacodynamic properties.
In conclusion, PBOX-15 is a potent and selective inhibitor of PLK1 with significant potential as an anti-cancer drug candidate. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed. Further studies are required to evaluate its safety and efficacy in humans and to optimize its pharmacokinetic and pharmacodynamic properties for future clinical development.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

339.19467705 g/mol

Monoisotopic Mass

339.19467705 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-27-2023

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